3-(Methylsulfanyl)benzenol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a radical relay strategy is used to generate 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite under photocatalysis . Another synthesis method involves palladium-catalyzed cross-coupling of 3-iodo-2-(methylsulfanyl)benzo[b]furans with terminal alkynes to produce 3-alkynyl-2-(methylsulfanyl)benzo[b]furans . Additionally, 1,3,5-Tris(hydrogensulfato) benzene is synthesized from phloroglucinol and chlorosulfonic acid and used as a catalyst for synthesizing other compounds .

Molecular Structure Analysis

The molecular structure of compounds with the methylsulfanyl group is characterized using various analytical techniques. For example, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by intermolecular aromatic π–π interactions . Similarly, the structure of 3-methylsulfinyl-2-phenyl-1-benzofuran is characterized by the dihedral angle between the phenyl ring and the benzofuran fragment and stabilized by aromatic π–π interactions10.

Chemical Reactions Analysis

Chemical reactions involving methylsulfanyl compounds are diverse. Benzylic C(sp3)-H bond sulfonylation is achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite . The transformation involves a radical pathway with arylsulfonyl radical formation and intermolecular hydrogen atom abstraction.

Physical and Chemical Properties Analysis

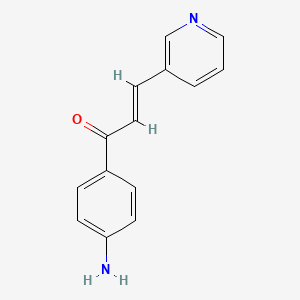

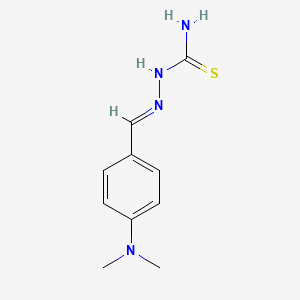

The physical and chemical properties of these compounds are often determined computationally and experimentally. For instance, the FT-IR, HOMO-LUMO, NBO, and MEP analyses are conducted to understand the vibrational wavenumbers, electronic properties, and potential reactive sites of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione . The molecular docking studies suggest potential anti-tuberculostic activity due to the interaction of triazole nitrogen atoms and the thione sulfur atom .

Scientific Research Applications

Green Chemistry in Education

Verdía, Santamarta, and Tojo (2017) discuss an undergraduate organic chemistry experiment utilizing an ionic liquid as a solvent and catalyst for an organic reaction, which includes the preparation of 3-(methoxycarbonyl)coumarin. This project emphasizes the application of 3-(Methylsulfanyl)benzenol derivatives in green chemistry and provides practical experience in chemical research innovations for undergraduates (Verdía, Santamarta, & Tojo, 2017).

Synthesis in Medicinal Chemistry

Lomov (2019) describes the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This showcases the role of 3-(Methylsulfanyl)benzenol derivatives in the synthesis of medically relevant compounds (Lomov, 2019).

Photocatalytic Processes

Gong, Wang, Ye, and Wu (2019) developed a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, involving a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light. This research illustrates the application of 3-(Methylsulfanyl)benzenol in photocatalytic processes and the synthesis of sulfonyl-containing compounds (Gong, Wang, Ye, & Wu, 2019).

Organometallic Chemistry

Baker, Radzey, Lucas, and Turner (2012) synthesized axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and studied its oxidation and complexation with rhodium. Their work demonstrates the relevance of 3-(Methylsulfanyl)benzenol derivatives in organometallic chemistry and the synthesis of chiral compounds (Baker, Radzey, Lucas, & Turner, 2012).

Crystallography and Structural Analysis

Choi, Seo, Son, and Lee (2008) focused on the structural analysis of 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, demonstrating the use of 3-(Methylsulfanyl)benzenol derivatives in crystallography and structural elucidation. This study highlights the role of these compounds in understanding molecular interactions and conformation (Choi, Seo, Son, & Lee, 2008).

Catalysis and Chemical Reactions

Pasini, Rizzato, and De Cillis (2001) investigated platinum(II) complexes with methylsulfanyl ligands, contributing to the field of catalysis and the study of metal-ligand interactions. Their work provides insights into the application of 3-(Methylsulfanyl)benzenol derivatives in catalysis and coordination chemistry (Pasini, Rizzato, & De Cillis, 2001).

Environmental and Toxicological Studies

Watanabe et al. (2015) explored the metabolism of UV-filter benzophenone-3 and its impact on endocrine-disrupting activity, indicating the significance of 3-(Methylsulfanyl)benzenol derivatives in environmental and toxicological research. This study aids in understanding the metabolic pathways and potential health implications of such compounds (Watanabe et al., 2015).

Materials Science and Film Formation

Cook (2002) researched the properties of alkyl-substituted phthalocyanines, including thoserelated to 3-(Methylsulfanyl)benzenol derivatives, for applications in materials science. This work highlights their potential in forming structured films and their use in photodynamic therapy, demonstrating the versatility of these compounds in advanced material development (Cook, 2002).

Synthetic Organic Chemistry

Liu et al. (2002) conducted syntheses of hydroxy-[3.3]orthocyclophanes as models for the galactose oxidase Tyr-Cys cofactor, using compounds related to 3-(Methylsulfanyl)benzenol. Their research is a testament to the compound's application in synthetic organic chemistry, particularly in the synthesis of complex organic molecules with potential biological relevance (Liu et al., 2002).

Safety and Hazards

properties

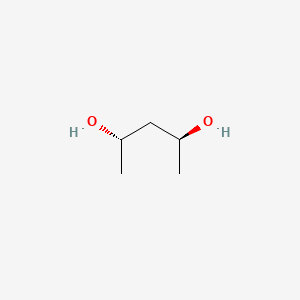

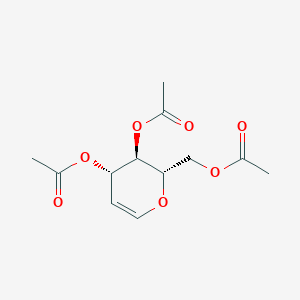

IUPAC Name |

3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNLSFRRONIQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432777 | |

| Record name | 3-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3463-03-4 | |

| Record name | 3-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

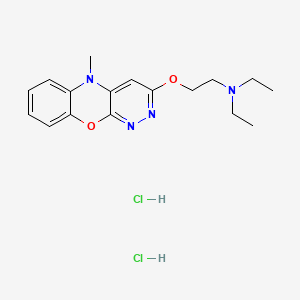

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

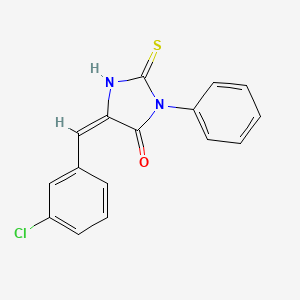

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)